![molecular formula C21H14Cl2N4O2 B5544083 N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
Introduction This compound belongs to a class of chemicals known as pyrazole carbohydrazides. Pyrazole derivatives are known for their diverse biological activities and thus have garnered interest in various fields of chemistry and biology. However, specific information on N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide is not directly available, so this section is based on the general characteristics of similar compounds.
Synthesis Analysis Pyrazole derivatives are typically synthesized through the reaction of hydrazides with carbonyl compounds to form the respective carbohydrazide. The synthesis often involves condensation reactions under controlled conditions. Although specifics for this compound were not found, similar compounds have been synthesized through reactions involving different aldehydes and hydrazides under reflux conditions (Pillai et al., 2017).
Molecular Structure Analysis The molecular structure of pyrazole derivatives is typically characterized by spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. These methods help in identifying the functional groups, bond lengths, and angles, and the overall geometry of the molecule. Detailed molecular structure analysis provides insights into the stability and reactivity of the compound. For example, studies involving similar compounds have utilized DFT calculations to optimize the molecular structure and compare it with experimental data (Karrouchi et al., 2020).
Scientific Research Applications
Spectroscopic Investigations and Molecular Simulations
Research on similar compounds, such as N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, included vibrational spectroscopic investigations and molecular dynamic simulations. These studies are fundamental in understanding the structural and electronic properties of pyrazole derivatives. The quantum chemical study aimed to optimize the geometry and electronic structure, providing insights into hyperpolarizability, conformational analysis, and local reactivity properties. This research underscores the potential of pyrazole derivatives in industrial and biological applications due to their significant nonlinear optical (NLO) properties and stability (Pillai et al., 2017).
Antimicrobial Activity
Pyrazole derivatives have also been synthesized and evaluated for their antimicrobial activities. Novel series of compounds, such as those integrated with 1,3,4-oxadiazoles, exhibited potent to weak antimicrobial effects. Among these, certain compounds showed effectiveness as antimicrobial agents, providing a new class of potent agents for battling microbial resistance (Ningaiah et al., 2014).
Anticancer Agents
Further research into pyrazole-based compounds has led to the development of anticancer agents. For instance, thiadiazoles and thiazoles incorporating pyrazole moiety were synthesized and evaluated for their anticancer activity, particularly against breast carcinoma cell lines. These studies indicate the potential therapeutic applications of pyrazole derivatives in cancer treatment (Gomha et al., 2015).
Antiviral and Antifungal Activities
Compounds related to pyrazole derivatives have also shown antiviral and antifungal activities. The exploration of these compounds' bioactivities underlines the versatility of pyrazole derivatives in developing new pharmaceuticals for treating various infections (Dawood et al., 2011).
Safety and Hazards
Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . They also state that they sell this product as-is and make no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O2/c22-16-8-4-7-15(20(16)23)19-10-9-14(29-19)12-24-27-21(28)18-11-17(25-26-18)13-5-2-1-3-6-13/h1-12H,(H,25,26)(H,27,28)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFCFLQEQNNIEZ-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1H-pyrazole-5-carbohydrazide |
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